molecular formula C10H20N2O3S B8110093 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane

Cat. No.: B8110093
M. Wt: 248.34 g/mol
InChI Key: FLVJREDSOLVUQB-UHFFFAOYSA-N
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Description

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[56]Dodecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxygen atom, and a diaza moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfonyl group. One common approach is to start with a suitable diaza precursor and perform a cyclization reaction to form the spirocyclic structure. The methylsulfonyl group can then be introduced via a sulfonylation reaction using reagents such as methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for specific binding interactions, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane is unique due to its specific combination of a spirocyclic core, an oxygen atom, and a diaza moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

11-methylsulfonyl-8-oxa-3,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-7-15-9-10(8-12)2-4-11-5-3-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVJREDSOLVUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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